ELQ-300
Overview
Description
Mechanism of Action
Target of Action
ELQ-300, also known as “6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one” or “BRC5YE92RX”, primarily targets the mitochondrial cytochrome bc1 complex . This complex, also known as complex III, plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential energy source for cells .
Mode of Action
This compound acts as an inhibitor of the mitochondrial cytochrome bc1 complex . By inhibiting this complex, this compound disrupts the electron transport chain, thereby preventing the synthesis of ATP. This disruption of energy production leads to the death of the malaria parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain in the mitochondria . By inhibiting the cytochrome bc1 complex, this compound disrupts this pathway, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause damage to the parasite .
Pharmacokinetics
This compound has been found to have good oral bioavailability . It is rapidly and essentially completely converted to its active form, this compound, achieving effective plasma concentrations within 6 hours and maintaining these levels for 4-5 months . The maximum this compound concentrations are far below the estimated threshold for toxicity . The compound’s long half-life and metabolic stability make it suitable for long-duration antimalarial chemoprotection .
Result of Action
This compound has been found to be highly active against Plasmodium falciparum and Plasmodium vivax , the parasites responsible for malaria . It is effective at all life cycle stages of the parasite that play a role in the transmission of malaria . The inhibition of ATP production and the increase in reactive oxygen species caused by this compound lead to the death of the parasite .
Biochemical Analysis
Biochemical Properties
ELQ-300 acts as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III in the electron transport chain), a mechanism shared with some of the most potent fungicides known, the strobilurins . This interaction with the mitochondrial cytochrome bc1 complex is crucial for the biochemical reactions that this compound is involved in.
Cellular Effects
This compound has been found to be highly active against Plasmodium falciparum and Plasmodium vivax at all life cycle stages that play a role in the transmission of malaria . It influences cell function by inhibiting the mitochondrial cytochrome bc1 complex, which is essential for the energy production in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an inhibitor of the mitochondrial cytochrome bc1 complex . By inhibiting this complex, this compound disrupts the electron transport chain, thereby affecting the energy production in the cell .
Temporal Effects in Laboratory Settings
This compound has shown a unique cumulative dosing effect that successfully blocked recrudescence even in a high-parasitemia acute infection model . Pharmacokinetic evaluation revealed rapid and essentially complete conversion of ELQ-331 to this compound, a rapidly achieved (< 6 h) and sustained (4–5 months) effective plasma this compound concentration .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit Plasmodium yoelii growth in an acute infection model . It was found that this compound, at a dose equivalent to 30 mg/kg this compound, protected mice against challenge with P. yoelii sporozoites for at least 4½ months .
Metabolic Pathways
This compound is involved in the mitochondrial electron transport chain by inhibiting the mitochondrial cytochrome bc1 complex . This complex is a part of the electron transport chain and is essential for the production of ATP, the main energy currency of the cell .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, the compound’s interaction with the mitochondrial cytochrome bc1 complex suggests that it is transported to the mitochondria of the cells .
Subcellular Localization
Given that this compound acts as an inhibitor of the mitochondrial cytochrome bc1 complex, it is likely that the compound is localized in the mitochondria of the cells . This subcellular localization is crucial for its activity as it allows this compound to exert its effects on the electron transport chain, thereby influencing energy production within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ELQ-300 involves a substituted β-keto ester, formed by an Ullmann reaction and subsequent acylation, which is then reacted with an aniline via a Conrad-Limpach reaction to produce 3-substituted 4(1H)-quinolones . This synthetic route is relatively short (five reaction steps), does not require palladium, chromatographic separation, or protecting group chemistry, and can be performed without high vacuum distillation .
Industrial Production Methods: The industrial-scale production of this compound follows the same synthetic route, making it cost-effective and scalable. The process involves:
- Formation of substituted β-keto ester via Ullmann reaction.
- Acylation of the β-keto ester.
- Reaction with aniline through Conrad-Limpach reaction to yield 3-substituted 4(1H)-quinolones .
Chemical Reactions Analysis
Types of Reactions: ELQ-300 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinolone ring, affecting its biological activity.
Substitution: Substitution reactions, particularly at the phenyl rings, can yield various analogs with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products:
Scientific Research Applications
ELQ-300 has shown significant promise in various scientific research applications:
Comparison with Similar Compounds
ELQ-316: Another member of the endochin-like quinolone class, with similar antimalarial properties.
Atovaquone: A marketed chemoprophylactic agent with a similar mechanism of action but to which resistance rapidly developed.
Uniqueness of this compound: this compound stands out due to its high activity against atovaquone-resistant strains of Plasmodium, good oral bioavailability, and effectiveness at all life cycle stages of the malaria parasite . Its unique structure as a 4-quinolone-3-diarylether also distinguishes it from other antimalarials .
Properties
IUPAC Name |
6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDNKHCQIZRDKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045320 | |
Record name | 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354745-52-0 | |
Record name | ELQ-300 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354745520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELQ-300 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRC5YE92RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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